Bederocin is classified under the category of methionyl-tRNA synthetase inhibitors. Its molecular formula is with a CAS Registry Number of 757942-43-1. The compound was developed by GlaxoSmithKline (GSK) and is currently in clinical trials, specifically targeting infectious diseases, skin diseases, and musculoskeletal disorders .
The synthesis of Bederocin involves several complex chemical reactions. While specific details regarding the exact synthetic pathway are not fully disclosed in public databases, it typically includes the following steps:
Specific parameters such as temperature, solvent choice, and reaction time are crucial for optimizing yield and selectivity during synthesis but are not explicitly detailed in available literature .
Bederocin's molecular structure features a complex arrangement that includes:
Advanced techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy have been employed to elucidate its structure further, revealing insights into its conformational dynamics .
Bederocin participates in several key chemical reactions:
Bederocin exerts its biological activity primarily through:
The inhibition constant () for Bederocin against Staphylococcus aureus methionyl-tRNA synthetase has been reported at very low concentrations (10 pM), indicating potent activity .
Bederocin exhibits several notable physical and chemical properties:
These properties play a crucial role in determining the formulation strategies for drug delivery systems .
Bederocin's primary applications include:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3